Quantitative Differentiation by Mass Spectrometry: Isotopic Purity and Mass Shift
The primary differentiator for an internal standard is its detectability as a distinct entity by mass spectrometry. Sodium equilin-2,4,16,16-d4 sulfate is specified with an isotopic enrichment of ≥97 atom % D . This level of enrichment ensures a definitive +4 Da mass shift (M+4) relative to the unlabeled sodium equilin sulfate (molecular weight 370.40 g/mol vs. 374.42 g/mol) . This 4-Dalton difference is crucial for preventing isotopic cross-talk (signal overlap) between the analyte and internal standard channels, a common issue with less labeled compounds (e.g., D1 or D2) where the natural abundance of ¹³C in the analyte can contribute significantly to the internal standard's signal, compromising assay accuracy [1].
| Evidence Dimension | Isotopic Purity and Nominal Mass Shift |
|---|---|
| Target Compound Data | Molecular Weight: 374.42 g/mol; Isotopic Enrichment: 97 atom % D |
| Comparator Or Baseline | Unlabeled Sodium Equilin Sulfate: Molecular Weight: 370.40 g/mol |
| Quantified Difference | +4 Da mass shift; Isotopic purity ≥97% |
| Conditions | Mass spectrometry analysis (GC-MS or LC-MS) |
Why This Matters
This specific +4 Da mass shift with high isotopic purity is a technical prerequisite for developing a robust and regulatory-compliant LC-MS/MS method, ensuring the internal standard signal does not interfere with the analyte.
- [1] Hewavitharana, A. K. Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary? Journal of Chromatography A, 2011, 1218(2), 359-361. View Source
